3-氨基-3-环丁基丙酸

描述

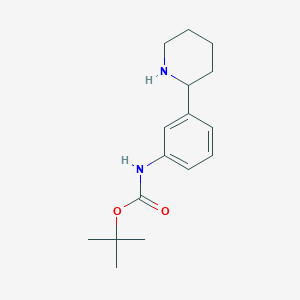

3-Amino-3-cyclobutylpropanoic acid is an alanine derivative . It is a type of amino acid derivative that has been gaining attention in the scientific community due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of amino acids, including 3-Amino-3-cyclobutylpropanoic acid, can be achieved through various methods. One common method is the amidomalonate synthesis, which involves the abstraction of a proton from the alpha carbon, followed by alkylation with an alkyl halide . Another method involves the reductive amination of an α‑keto acid .

Molecular Structure Analysis

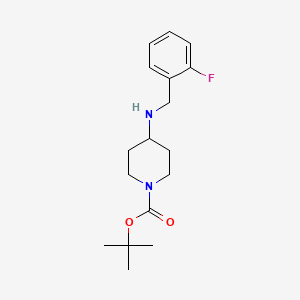

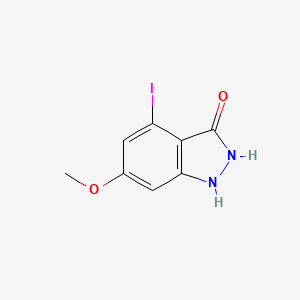

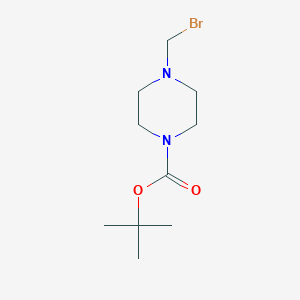

Amino acids, including 3-Amino-3-cyclobutylpropanoic acid, contain an amino group, a carboxyl group, and a side chain or R group, all attached to the alpha carbon (the one directly bonded to the carboxyl functional group). Therefore, amino acids are commonly called alpha-amino acids .

Chemical Reactions Analysis

Amino acids, including 3-Amino-3-cyclobutylpropanoic acid, can undergo various chemical reactions. For instance, they can be analyzed using high-performance liquid chromatography (HPLC), which can provide information about their composition and structure . They can also undergo protodeboronation, a reaction that involves the removal of a boron atom from an organic compound .

Physical And Chemical Properties Analysis

Amino acids, including 3-Amino-3-cyclobutylpropanoic acid, are colorless, crystalline substances. They have a high melting point (200-300°C) due to their ionic property. Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .

科学研究应用

合成和化学行为

由于在药物研究中的重要性,已经广泛研究了环状 β-氨基酸的合成,包括与 3-氨基-3-环丁基丙酸相关的结构。开环复分解反应,例如闭环(RCM)、开环(ROM)和交叉复分解(CM),通常用于获取脂环 β-氨基酸及其稠密官能化的衍生物。这些方法为这些化合物的合成提供了多功能、稳健和高效的途径,突出了它们在药物化学中的潜力 (Kiss 等人,2018)。

生物活性与应用

氨基酸及其衍生物的生物活性一直是广泛研究的主题,揭示了它们在各种生物医学应用中的潜力。例如,氨基酸与伯胺基团的相互作用构成了茚三酮反应的基础,茚三酮反应是农业、生物医学和营养科学中的一项基石分析技术。这种反应的多功能性强调了氨基酸在生物分析方法中的核心作用及其在新的应用中的潜力 (弗里德曼,2004)。

先进材料和聚合物

已经探索了基于聚(氨基酸)的高度支化聚合物的开发,例如赖氨酸、谷氨酸和天冬氨酸,用于生物医学应用。这些聚合物由于其生物相容性、生物降解性和可代谢降解产物,被认为是药物和基因输送系统的有前途的材料。对树枝状大分子、树枝状接枝和超支化聚合物的研究提供了对它们的合成、功能化和在纳米医学中的应用的见解,展示了氨基酸基材料在医疗保健中的创新用途 (汤普森和肖尔茨,2021)。

分析技术和传感器

在分析化学领域,氨基酸是传感器和生物传感器开发中的关键组成部分。最近的进展利用了氨基酸的独特特性来构建电化学传感器和生物传感器,目标是检测苯丙氨酸、酪氨酸和色氨酸。这些发展强调了氨基酸在分析方法中的重要性,为这些氨基酸相关的药物质量控制和疾病监测提供了新的工具 (迪努和阿佩特雷,2022)。

作用机制

While the specific mechanism of action for 3-Amino-3-cyclobutylpropanoic acid is not explicitly mentioned in the search results, it’s worth noting that amino acids and their derivatives are known to influence various biological processes. For example, they can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage .

未来方向

The use of non-canonical amino acids (ncAAs), such as 3-Amino-3-cyclobutylpropanoic acid, is expanding into new application areas where spatial and temporal analysis of proteome dynamics and engineering new chemistries and new function into proteins are desired . The emergence of heterologous synthesis for ncAAs is also a promising development .

属性

IUPAC Name |

3-amino-3-cyclobutylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTGHCWCUCSXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B3295323.png)